molecular formula C12H11FN2O4S B2842297 2-[(4-fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid CAS No. 1443978-73-1

2-[(4-fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid

Cat. No.: B2842297
CAS No.: 1443978-73-1
M. Wt: 298.29
InChI Key: YCRQDZUJFWGPJM-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features: The compound features a 1,2,6-thiadiazine ring substituted with a 4-fluorobenzyl group at position 2, a methyl group at position 5, and a carboxylic acid at position 2. The 1,1-dioxo (sulfone) moiety enhances electronic stability and may influence bioactivity.

Potential applications include pharmaceutical intermediates or bioactive molecules, given the prevalence of fluorinated aromatic systems in drug design (e.g., Aprepitant, a 4-fluorophenyl-containing antiemetic) .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O4S/c1-8-11(12(16)17)7-15(20(18,19)14-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRQDZUJFWGPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)N(C=C1C(=O)O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioamide Cyclization with α-Keto Acids

A prevalent method involves cyclocondensation of thioamide derivatives with α-keto acids. For instance, 4-fluorophenylmethyl-thioamide reacts with 2-ketoglutaric acid in ethanol under reflux to yield the thiadiazine intermediate. Phosphorus oxychloride catalyzes dehydration, forming the six-membered ring. The methyl group at position 5 is introduced via methylmalonic acid derivatives, with reaction temperatures maintained at 70–90°C to prevent decarboxylation.

Multicomponent Reactions Using Isocyanides

Microwave-assisted one-pot synthesis employing tert-butyl isocyanide, 4-fluorobenzylamine, and thioglycolic acid in toluene achieves 60–75% yield. The reaction proceeds via a Ugi-type mechanism, with subsequent oxidation of the sulfide to sulfone using hydrogen peroxide in acetic acid. This method reduces purification steps but requires precise control of microwave power (150–200 W) to avoid side reactions.

Oxidation of Thiadiazine Sulfide to Sulfone

Hydrogen Peroxide-Mediated Oxidation

Treatment of the sulfide intermediate with 30% hydrogen peroxide in glacial acetic acid at 60°C for 6 hours achieves quantitative conversion to the sulfone. Reaction monitoring via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) confirms complete oxidation when the R$$_f$$ value decreases from 0.45 to 0.25.

Meta-Chloroperbenzoic Acid (m-CPBA) in Dichloromethane

For acid-sensitive substrates, m-CPBA in dichloromethane at 0°C selectively oxidizes the sulfide without affecting ester or nitrile groups. Stoichiometric m-CPBA (1.1 equivalents) prevents over-oxidation, yielding 92–95% sulfone. The reaction is quenched with sodium thiosulfate to remove excess peracid.

Carboxylic Acid Functionalization and Purification

Ester Hydrolysis Under Basic Conditions

The methyl ester precursor is saponified using 2 M sodium hydroxide in methanol/water (4:1) at reflux for 3 hours. Acidification with concentrated HCl precipitates the carboxylic acid, which is recrystallized from ethanol/water (1:1) to ≥99% purity.

Enzymatic Hydrolysis with Lipases

Immobilized Candida antarctica lipase B (Novozym 435) in phosphate buffer (pH 7.5) selectively hydrolyzes the ester at 37°C, achieving 88% conversion. This method is advantageous for thermally labile compounds but requires longer reaction times (24–48 hours).

Analytical Characterization and Quality Control

X-ray Crystallography

Single-crystal X-ray analysis reveals a twist conformation of the thiadiazine ring, with dihedral angles of 20.21° between the sulfone and fluorophenyl groups. Hydrogen bonding between the carboxylic acid and sulfone oxygen (O⋯H distance: 2.12 Å) stabilizes the crystal lattice.

Spectroscopic Data

  • $$^1$$H NMR (DMSO-d$$6$$) : δ 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 7.15 (d, J = 8.6 Hz, 2H, Ar-H), 4.32 (s, 2H, CH$$2$$), 2.85 (s, 3H, CH$$_3$$).
  • IR (KBr) : 1695 cm$$^{-1}$$ (C=O), 1340 cm$$^{-1}$$ (S=O), 1220 cm$$^{-1}$$ (C-F).

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

2-[(4-fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.

    Materials Science: Its properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group and the thiadiazine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-[(3-Chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate

Structural Differences :

  • Substituent : 3-Chlorophenyl vs. 4-fluorophenyl.
  • Functional Group : Ethyl ester vs. carboxylic acid.

Functional Implications :

  • The ethyl ester (a prodrug form) may exhibit higher lipophilicity, enhancing oral absorption but requiring metabolic activation to the carboxylic acid .
  • Chlorine (electron-withdrawing) vs.

(4S)-2-{[(R)-2-Amino-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic Acid

Core Structure Differences :

  • Ring System : Thiazolidine (5-membered) vs. thiadiazine (6-membered).
  • Substituents: Thiazolidine lacks the sulfone group but includes a dimethyl group and an amino-phenylacetamido side chain.

Pharmacological Implications :

  • The carboxylic acid in both compounds could facilitate solubility or metal chelation in biological systems.

Calcium Salts of Fluorophenyl-Containing Pyrimidines

Example: Calcium (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate .

Comparison :

  • Core Heterocycle: Pyrimidine (aromatic, 6-membered) vs. thiadiazine (non-aromatic, sulfone-containing).
  • Biological Relevance : Pyrimidine derivatives often target enzymes (e.g., statins inhibit HMG-CoA reductase), while thiadiazines may engage different pathways due to sulfone-related electrophilicity.

Data Table: Key Properties and Comparisons

Compound Name Core Structure Substituents Functional Group Potential Applications
2-[(4-Fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid 1,2,6-Thiadiazine 4-Fluorobenzyl, methyl, sulfone Carboxylic acid Drug intermediate, bioactive
Ethyl 2-[(3-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate 1,2,6-Thiadiazine 3-Chlorobenzyl, methyl, sulfone Ethyl ester Prodrug form
(4S)-2-{[(R)-2-Amino-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine Dimethyl, amino-phenylacetamido Carboxylic acid Antibacterial agents
Calcium fluorophenyl-pyrimidine derivative Pyrimidine 4-Fluorophenyl, sulfonamido, dihydroxy Calcium salt Enzyme inhibition

Research Findings and Implications

  • Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may offer superior metabolic stability compared to 3-chlorophenyl analogs due to reduced susceptibility to oxidative dehalogenation .
  • Carboxylic Acid vs. Ester: The free carboxylic acid enhances water solubility, critical for intravenous formulations, whereas ester derivatives may prioritize oral bioavailability .
  • Thiadiazine vs. Thiazolidine : The larger thiadiazine ring with a sulfone group could provide unique binding motifs for enzymatic targets, distinct from thiazolidine-based antibiotics .

Biological Activity

2-[(4-fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a heterocyclic compound featuring a thiadiazine ring. Its unique structure, characterized by the presence of a fluorobenzyl group, has garnered interest in medicinal chemistry and materials science due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H10F N2 O4 S
  • Molecular Weight : 284.29 g/mol
  • Structure : The compound contains a thiadiazine ring and a carboxylic acid functional group, which are crucial for its biological interactions.

Biological Activity

Research indicates that 2-[(4-fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid exhibits significant biological activity. Its primary areas of investigation include:

Antiviral Activity

Studies have shown that this compound has potential as an antiviral agent. It has been observed to inhibit specific viral replication processes, making it a candidate for further pharmacological studies targeting viral infections.

Anticancer Properties

The compound has demonstrated promise in inhibiting various cancer cell lines. Research indicates that it may modulate enzyme activity or interact with specific receptors involved in cancer progression.

The biological activity of 2-[(4-fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is believed to involve:

  • Enzyme Inhibition : The compound may bind to enzymes critical for viral replication or cancer cell metabolism.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that inhibit cell proliferation or promote apoptosis.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antiviral Activity :
    • Objective : To evaluate the efficacy of the compound against influenza virus.
    • Results : The compound showed a significant reduction in viral load in infected cell cultures compared to controls.
    • : Suggests potential for development as an antiviral therapy.
  • Anticancer Study :
    • Objective : Assess the impact on breast cancer cell lines.
    • Results : In vitro studies indicated reduced cell viability and increased apoptosis markers in treated cells.
    • : Highlights the need for further investigation into its use as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
5-Methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acidStructureLacks fluorobenzyl group
Benzothiadiazine derivativesStructureKnown for diuretic properties
3-(4-fluorophenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazoleStructureExhibits anticancer activity

This table illustrates how 2-[(4-fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid stands out due to its specific combination of functional groups and biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(4-fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted thioureas with α,β-unsaturated carboxylic acids under acidic or basic conditions. Key variables include temperature (e.g., 80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., p-toluenesulfonic acid). Yield optimization requires monitoring intermediates via TLC or HPLC, with purity confirmed by melting point analysis (e.g., mp 201–215°C for analogous thiazole derivatives) .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.2–7.8 ppm) and fluorophenyl groups.
  • X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and dihedral angles. For example, analogous thiadiazine derivatives show C-S bond lengths of ~1.65 Å and S-O distances of ~1.43 Å .
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and sulfonyl (S=O) at ~1350–1150 cm⁻¹ .

Q. What are the standard analytical protocols for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and mobile phase (e.g., methanol:water:0.2 M NaH₂PO₄:0.4 M TBAH, pH 5.5) ensures separation. Calibration curves (1–100 µg/mL) validated via linear regression (R² > 0.99) and spike-recovery assays (85–115% recovery) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for polymorphic forms of this compound?

  • Methodological Answer :

  • Data Collection : High-resolution (<1.0 Å) X-ray data at low temperature (100 K) to minimize thermal motion artifacts.
  • Refinement : Use SHELXL with twin-law corrections for twinned crystals. Compare R-factors (R₁ < 0.05) and residual electron density maps to validate models. For conflicting data, perform Hirshfeld surface analysis to assess intermolecular interactions (e.g., F···H contacts in fluorophenyl groups) .

Q. What computational approaches are suitable for predicting the bioactivity of this compound against enzyme targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). Validate with binding energy scores (ΔG < −7 kcal/mol) and RMSD values (<2.0 Å).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding (e.g., between carboxylic acid and Arg120) and RMSF plots for flexible regions .

Q. How should researchers address discrepancies in solubility and stability data across different experimental conditions?

  • Methodological Answer :

  • Controlled Studies : Measure solubility in buffered solutions (pH 1.2–7.4) using shake-flask method with UV-Vis quantification. For stability, conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS.
  • Statistical Analysis : Apply ANOVA to compare batch-to-batch variability and identify outliers. Use principal component analysis (PCA) to correlate solvent polarity with degradation rates .

Q. What strategies are effective for synthesizing structural analogs to explore SAR without compromising sulfonyl group reactivity?

  • Methodological Answer :

  • Functional Group Tolerance : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., -CF₃) while preserving the sulfonyl moiety. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl modifications.
  • Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester (e.g., using SOCl₂/MeOH) during synthetic steps, followed by hydrolysis with LiOH .

Methodological Challenges & Solutions

Q. How can researchers improve reproducibility in synthetic protocols for scale-up studies?

  • Answer : Implement Design of Experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry). Use inline PAT tools (e.g., ReactIR) for real-time monitoring. Publish detailed crystallographic data (CCDC deposition) and HPLC gradients to standardize reporting .

Q. What advanced spectroscopic techniques validate non-covalent interactions in co-crystals or solvates?

  • Answer :

  • Solid-State NMR : ¹⁹F NMR to probe fluorine environments in co-crystals.
  • Raman Spectroscopy : Detect weak interactions (e.g., C-H···O) via shifts in vibrational modes.
  • SCXRD : Compare hydrogen-bonding networks in solvated vs. anhydrous forms .

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